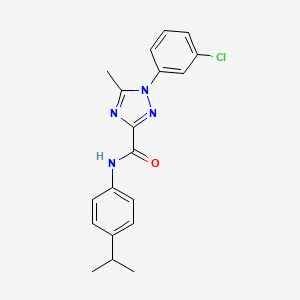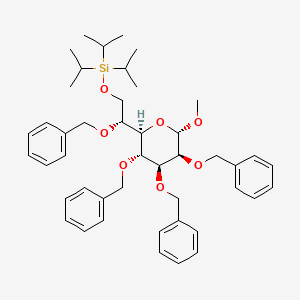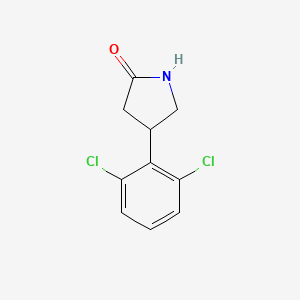
Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate is a complex organic compound with a unique structure that combines long alkyl chains and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate typically involves multiple steps, starting with the preparation of the core nonadecanedioate structure. This is followed by the introduction of the decan-5-yl(3-(dimethylamino)propyl)carbamoyl group and the attachment of the 2-butyloctyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the formulation of specialty chemicals, such as surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Bis(2-butyloctyl) 10-(decan-5-yl(3-(dimethylamino)propyl)carbamoyl)nonadecanedioate include:
Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with a similar long alkyl chain structure.
Bis(2-butoxyethyl) adipate: Another plasticizer with similar functional groups and applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups and long alkyl chains, which confer specific properties and potential applications not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C59H116N2O5 |
|---|---|
Peso molecular |
933.6 g/mol |
Nombre IUPAC |
bis(2-butyloctyl) 10-[decan-5-yl-[3-(dimethylamino)propyl]carbamoyl]nonadecanedioate |
InChI |
InChI=1S/C59H116N2O5/c1-9-15-21-32-41-53(39-18-12-4)51-65-57(62)47-36-29-25-23-27-34-43-55(59(64)61(50-38-49-60(7)8)56(45-20-14-6)46-31-17-11-3)44-35-28-24-26-30-37-48-58(63)66-52-54(40-19-13-5)42-33-22-16-10-2/h53-56H,9-52H2,1-8H3 |
Clave InChI |
CDTJVBJNPCEYEL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCC)CCCCCC)C(=O)N(CCCN(C)C)C(CCCC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate](/img/structure/B13367010.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B13367018.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13367034.png)
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13367044.png)

![3-[(Ethylsulfanyl)methyl]-6-[(4-fluorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367052.png)
![2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13367055.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]urea](/img/structure/B13367063.png)
![2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13367064.png)

![6-(4-Methoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367072.png)
![N-[4-methoxy-3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13367080.png)

![N-[3-(benzoylamino)-4-(4-morpholinyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B13367084.png)
